Acq2hmx3P6

Description

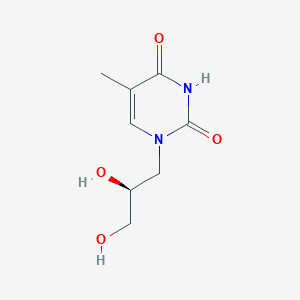

The compound 1-((2S)-1-(2,3-dihydroxy)propyl)thymine, also known by its unique identifier ACQ2HMX3P6, is a thymine derivative. Thymine is one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of a dihydroxypropyl group attached to the thymine base, which imparts unique chemical and biological properties.

Properties

CAS No. |

55559-64-3 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

1-[(2S)-2,3-dihydroxypropyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O4/c1-5-2-10(3-6(12)4-11)8(14)9-7(5)13/h2,6,11-12H,3-4H2,1H3,(H,9,13,14)/t6-/m0/s1 |

InChI Key |

ICMFGTQEVBJAIG-LURJTMIESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C[C@@H](CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine typically involves the following steps:

Starting Materials: Thymine and a suitable dihydroxypropyl precursor.

Reaction Conditions: The reaction is usually carried out under mild conditions to preserve the integrity of the thymine base. Common solvents include water or alcohols, and the reaction may be catalyzed by acids or bases.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2S)-1-(2,3-dihydroxy)propyl)thymine undergoes various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where the dihydroxypropyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

1-((2S)-1-(2,3-dihydroxy)propyl)thymine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in DNA repair and replication processes.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine involves:

Molecular Targets: The compound interacts with enzymes involved in DNA synthesis and repair.

Pathways: It may inhibit or modulate the activity of these enzymes, leading to effects on DNA replication and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

1-((2S)-1-(2,3-dihydroxy)propyl)cytosine: Another nucleobase derivative with similar structural features.

1-((2S)-1-(2,3-dihydroxy)propyl)adenine: A derivative of adenine with comparable chemical properties.

Uniqueness

1-((2S)-1-(2,3-dihydroxy)propyl)thymine is unique due to its specific interaction with thymine-specific enzymes and its potential applications in DNA-related processes. Its dihydroxypropyl group provides distinct chemical reactivity compared to other nucleobase derivatives.

Biological Activity

Introduction

Acq2hmx3P6, also known as 2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine), is a complex organic compound that has attracted attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive understanding of its significance in scientific research.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 91486-04-3 |

| Molecular Formula | C14H24N2S2 |

| Molecular Weight | 284.5 g/mol |

| IUPAC Name | 2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine |

| InChI Key | XKWXUFXOJNNVPX-UHFFFAOYSA-N |

This compound features a disulfide bond and an alpha-methylbenzylidene group, which are critical for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its structural components:

- Disulfide Bond : This feature allows for redox reactions, influencing various biochemical pathways by modulating enzyme activities.

- Alpha-Methylbenzylidene Group : This moiety enhances the compound's interaction with biomolecules, potentially leading to alterations in cellular signaling pathways.

Interaction with Biomolecules

Research indicates that this compound can interact with proteins and nucleic acids, impacting cellular processes such as:

- Enzyme Modulation : The compound has been shown to affect the activity of specific enzymes involved in metabolic pathways.

- Cellular Signaling : It may alter signaling cascades, influencing cell proliferation and apoptosis.

In Vitro Studies

Several studies have explored the biological effects of this compound in vitro:

- Antioxidant Activity : this compound demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxicity Assays : In cancer cell lines, this compound exhibited cytotoxic effects, leading to decreased cell viability at higher concentrations.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with this compound resulted in:

- Inhibition of Cell Growth : A dose-dependent reduction in cell proliferation was observed.

- Induction of Apoptosis : The compound triggered apoptotic pathways, evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective potential of this compound against oxidative damage in neuronal cells. Key findings included:

- Reduction in Oxidative Stress Markers : Treatment with this compound significantly lowered levels of malondialdehyde (MDA) and increased glutathione (GSH) levels.

- Improvement in Cell Viability : Enhanced survival rates were noted in neuronal cultures exposed to neurotoxic agents when treated with this compound.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound | Key Activity | Unique Features |

|---|---|---|

| 2,2’-Dithiobis(5-nitropyridine) | Antioxidant | Aromatic disulfide |

| 2,2’-Dithiobis(N-methylbenzamide) | Enzyme inhibitor | Different functional groups |

This compound stands out due to its specific structural characteristics that confer unique biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.